Di-tert-amyl dicarbonate
Overview
Description
Di-tert-amyl dicarbonate is a chemical compound with the molecular formula C12H22O51. It is also known by other names such as Di-tert-pentyl dicarbonate and Di-tert-amyl pyrocarbonate1.
Molecular Structure Analysis
The molecular structure of Di-tert-amyl dicarbonate consists of 12 carbon atoms, 22 hydrogen atoms, and 5 oxygen atoms1. The InChI string representation of its structure is InChI=1S/C12H22O5/c1-7-11(3,4)16-9(13)15-10(14)17-12(5,6)8-2/h7-8H2,1-6H3
1.
Chemical Reactions Analysis
Di-tert-amyl dicarbonate can participate in various chemical reactions. For instance, it can undergo SN1, E1, and E2 reactions3. In an SN1 reaction, it can be treated with hydrochloric acid to generate the corresponding alkyl chloride, which can then be used as the starting material for an E2 reaction3.
Physical And Chemical Properties Analysis
Di-tert-amyl dicarbonate has a molecular weight of 246.30 g/mol1. It has a boiling point of 70 °C at 0.05 mm Hg, a density of 1.006 g/mL at 25 °C, and a refractive index of 1.42242. It is a clear liquid that can range in color from colorless to light yellow to light orange4.
Scientific Research Applications
Peptide Synthesis
- Application Summary : Di-tert-amyl dicarbonate is used as a reagent for the introduction of the BOC protecting group . This group is often used in peptide synthesis.
Alkoxycarbonylation and Alkylation
- Application Summary : Dialkyl carbonates (DACs), including Di-tert-amyl dicarbonate, can act as alkoxycarbonylating agents and alkylating agents . They can undergo nucleophilic substitution to give alkoxycarbonylation and alkylation reactions .
- Methods of Application : These reactions can be carried out under appropriate conditions, with DACs serving as ambident electrophiles . For example, allylic alkylation can be performed using palladium catalysts and the Pd/Ti bimetallic system .
- Results or Outcomes : The use of DACs in these reactions provides a green alternative to their reactive chlorinated analogues . This contributes to the development of sustainable and bio-compatible chemistry.
Aminomethyl Allene Preparation
- Application Summary : Di-tert-amyl dicarbonate is used in the preparation of aminomethyl allene . This compound is part of a series of Bovine Plasma Amine Oxidase inactivators .
- Methods of Application : The reaction involves Boc propargyl amine, formaldehyde, diisopropylamine, and copper bromide .
- Results or Outcomes : The successful synthesis of aminomethyl allene provides a valuable tool for the inactivation of Bovine Plasma Amine Oxidase .
Bovine Plasma Amine Oxidase Inactivators
- Application Summary : Di-tert-amyl dicarbonate is used in the preparation of aminomethyl allene . This compound is part of a series of Bovine Plasma Amine Oxidase inactivators .
- Methods of Application : The reaction involves Boc propargyl amine, formaldehyde, diisopropylamine, and copper bromide .
- Results or Outcomes : The successful synthesis of aminomethyl allene provides a valuable tool for the inactivation of Bovine Plasma Amine Oxidase .
Safety And Hazards
Di-tert-amyl dicarbonate is harmful if swallowed, in contact with skin, or if inhaled5. It can cause skin irritation and serious eye irritation5. Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection5.
Future Directions
The future directions for Di-tert-amyl dicarbonate are not specified in the search results. However, given its use in peptide synthesis2, it may continue to be a valuable reagent in the field of organic chemistry.
Please note that this information is based on the available resources and may not include the most recent findings or developments.
properties
IUPAC Name |
2-methylbutan-2-yl 2-methylbutan-2-yloxycarbonyl carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O5/c1-7-11(3,4)16-9(13)15-10(14)17-12(5,6)8-2/h7-8H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWKKYVDHYLHNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)OC(=O)OC(=O)OC(C)(C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70988543 | |
Record name | Bis(2-methylbutan-2-yl) dicarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70988543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Di-tert-amyl dicarbonate | |
CAS RN |
68835-89-2 | |
Record name | 1,3-Bis(1,1-dimethylpropyl) dicarbonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68835-89-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(2-methylbutan-2-yl) dicarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70988543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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